![molecular formula C21H19N3O5S B2711259 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-88-4](/img/structure/B2711259.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Research has highlighted the synthesis and evaluation of compounds related to "(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide" for their anti-inflammatory properties. Studies indicate that such compounds exhibit promising anti-inflammatory activity both in vitro and in vivo. For instance, the synthesis and anti-inflammatory evaluation of related derivatives have shown significant results against standard models of inflammation. These compounds were synthesized using microwave-assisted cyclocondensation, indicating a modern approach to compound development (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
Derivatives of the compound have been explored for their anticonvulsant properties. Research involving the synthesis and evaluation of indoline derivatives, including functions similar to the compound , has demonstrated significant anticonvulsant activity. These studies often involve comprehensive in vivo testing and molecular docking to understand the interaction with biological targets, such as GABA_A receptors and sodium channels, providing insights into their mechanism of action (Nath et al., 2021).
Antimicrobial Applications
The compound's related structures have also been investigated for their antimicrobial efficacy. Synthesis of new acetamide derivatives bearing thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has revealed antibacterial activity, especially against Gram-positive bacterial strains. This suggests potential applications in developing new antibacterial agents (Trotsko et al., 2018).
Hypoglycemic and Hypolipidemic Activities
Investigations into the compound's analogs have shown promising results in managing diabetes and related metabolic disorders. Synthesized molecules containing thiazolidinedione rings have demonstrated significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, indicating their potential in treating type-2 diabetes and associated dyslipidemias (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHZZPZWRWVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)


![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
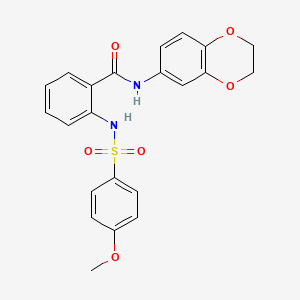
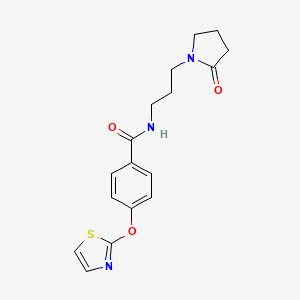
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
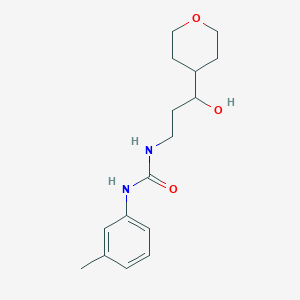
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)
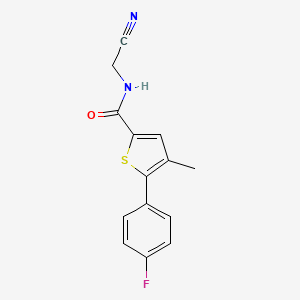
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)
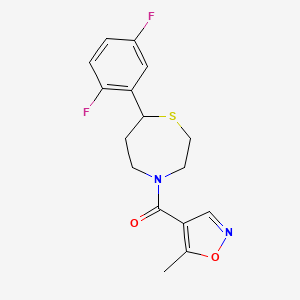
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)